Differentiation in Physicochemical Properties: 6,7-Difluoro-1-tetralone vs. Unsubstituted 1-Tetralone
The introduction of two fluorine atoms at the 6 and 7 positions significantly alters the fundamental physicochemical properties of the tetralone scaffold compared to its non-fluorinated counterpart, 1-tetralone. These changes directly impact a compound's behavior in biological systems and its handling in a laboratory setting. [1] [2]
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Density, Melting Point) |
|---|---|
| Target Compound Data | Molecular Weight: 182.17 g/mol; Density: 1.290±0.06 g/cm³ (Predicted); Melting Point: 26-28 °C [1] |
| Comparator Or Baseline | 1-Tetralone (CAS 529-34-0): Molecular Weight: 146.19 g/mol; Density: 1.099 g/cm³; Melting Point: 2-7 °C |
| Quantified Difference | Molecular Weight: +36 g/mol; Density: +17%; Melting Point: +20-25 °C |
| Conditions | Standard laboratory conditions; predicted data from authoritative databases. |
Why This Matters
These differences, particularly the increased lipophilicity and altered melting point, are critical for predicting solubility, membrane permeability, and metabolic stability, guiding early-stage drug discovery decisions and purification protocols.
- [1] MolAid. (n.d.). 6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one | 137114-68-2. View Source
- [2] PubChem. (n.d.). 1-Tetralone. CID: 11377. View Source
